(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride
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Overview
Description
(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride: is a compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with biological receptors through hydrogen-bonding and dipole interactions, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride typically involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Scientific Research Applications
Chemistry: In chemistry, (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride is used as a building block for the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological receptors makes it a valuable tool for understanding cellular processes and developing new therapeutic agents .
Medicine: In medicine, (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride is investigated for its potential to treat various diseases, including cancer and infectious diseases. Its unique properties make it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity. Its applications extend to the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and dipole interactions with these targets, leading to changes in their activity and function. This interaction can result in the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
1,2,4-Triazole: A core structure in many pharmaceuticals with similar biological activities.
3-Amino-1,2,4-triazole: Used in the synthesis of various triazole derivatives with potential pharmacological applications.
1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Uniqueness: (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable complexes with biological targets makes it particularly valuable in drug discovery and development .
Properties
IUPAC Name |
[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N7.ClH/c6-1-4-9-5(11-10-4)12-2-7-8-3-12;/h2-3H,1,6H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPAFABWSZWYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1C2=NNC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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